molecular formula C25H22N6OS B11327805 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11327805
M. Wt: 454.5 g/mol
InChI Key: NOIWQDJPUQJAHX-UHFFFAOYSA-N
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Description

1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction’s efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Mechanism of Action

The mechanism of action of 1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BENZOXAZOL-2-YL {[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} SULFIDE is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C25H22N6OS

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C25H22N6OS/c1-14-9-10-18(11-15(14)2)31-17(4)16(3)22-23(31)26-13-30-24(22)28-21(29-30)12-33-25-27-19-7-5-6-8-20(19)32-25/h5-11,13H,12H2,1-4H3

InChI Key

NOIWQDJPUQJAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6O5)C)C)C

Origin of Product

United States

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